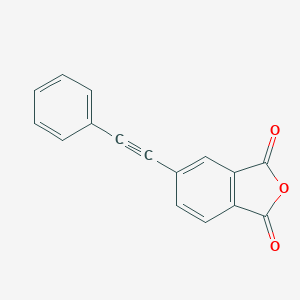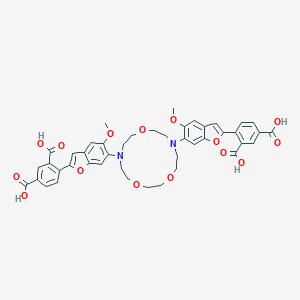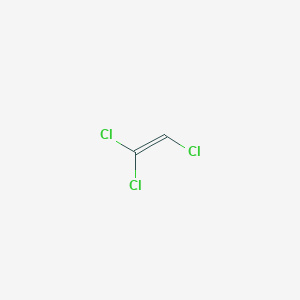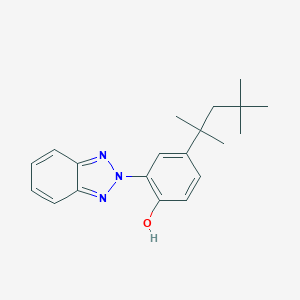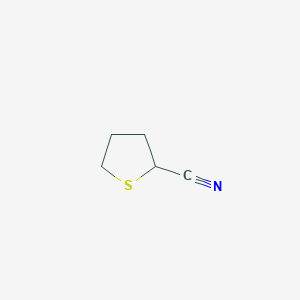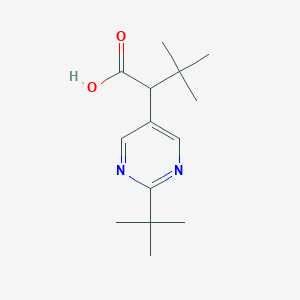
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications as a drug candidate. The compound's unique chemical structure and properties make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is not fully understood. However, studies have shown that the compound acts as an inhibitor of various enzymes and proteins involved in disease pathways. The compound's ability to target specific enzymes and proteins makes it a promising candidate for drug development.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid are still under investigation. However, studies have shown that the compound has anti-inflammatory and anti-cancer properties. The compound's ability to target specific enzymes and proteins involved in disease pathways may lead to fewer side effects than traditional drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments include its unique chemical structure and properties, its potential as a drug candidate, and its ability to target specific enzymes and proteins involved in disease pathways. However, the limitations of using this compound in lab experiments include its complex synthesis method, its limited availability, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
The future directions for research on 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid include the investigation of its potential as a drug candidate for the treatment of various diseases, the optimization of its synthesis method, and the identification of its mechanism of action. Additionally, further research is needed to investigate the compound's potential side effects and toxicity. The development of new analogs and derivatives of the compound may also lead to the discovery of new drug candidates with improved properties.
Conclusion:
In conclusion, 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a promising chemical compound that has gained significant attention in scientific research due to its potential applications as a drug candidate. The compound's unique chemical structure and properties make it an attractive candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and potential side effects. The development of new analogs and derivatives of the compound may also lead to the discovery of new drug candidates with improved properties.
Synthesemethoden
The synthesis of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a multistep process that involves the use of various chemical reagents and catalysts. The synthesis starts with the reaction of tert-butylacetic acid with 2-chloro-5-iodopyrimidine, followed by the addition of lithium diisopropylamide and 3,3-dimethylbutyraldehyde. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in scientific research are vast. The compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound's unique chemical structure and properties make it an attractive candidate for drug development.
Eigenschaften
CAS-Nummer |
122936-20-3 |
|---|---|
Produktname |
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
2-(2-tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)10(11(17)18)9-7-15-12(16-8-9)14(4,5)6/h7-8,10H,1-6H3,(H,17,18) |
InChI-Schlüssel |
VBDKINMDYLMHPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Synonyme |
5-Pyrimidineacetic acid, -alpha-,2-bis(1,1-dimethylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



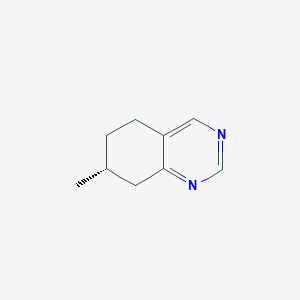
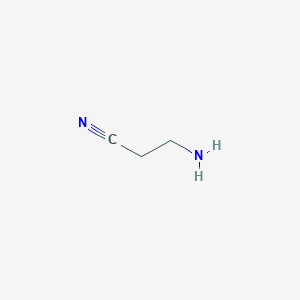
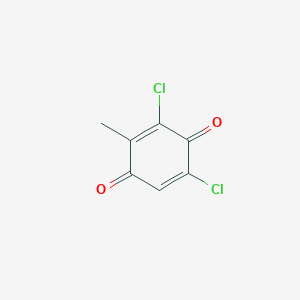
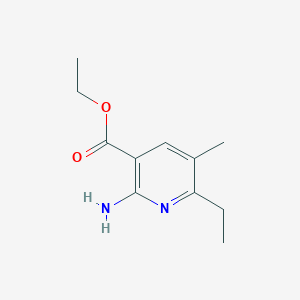
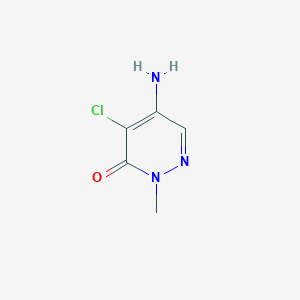
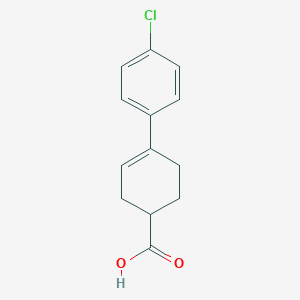

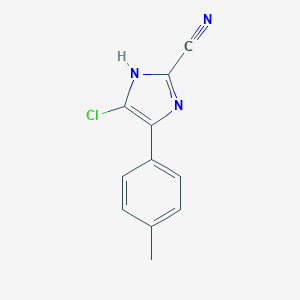
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
